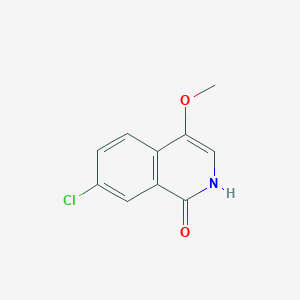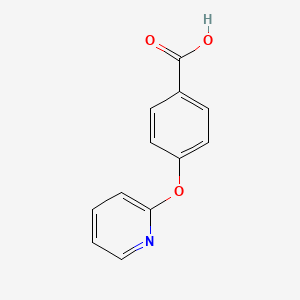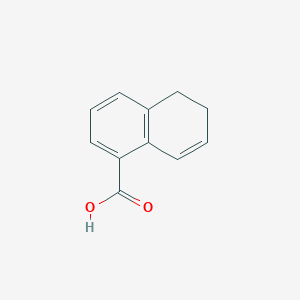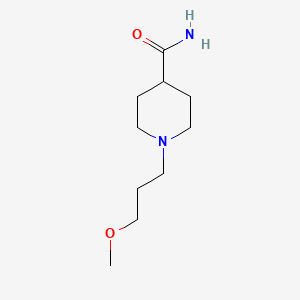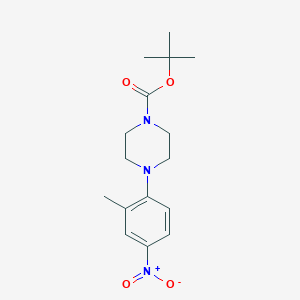
叔丁基 4-(2-甲基-4-硝基苯基)哌嗪-1-甲酸酯
描述
The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate and tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate are similar to the compound you’re interested in. They are used in the field of chemistry for various purposes.
Synthesis Analysis
There is a study that discusses the synthesis of similar compounds, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume of tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate have been reported .科学研究应用
Synthesis and Biological Evaluation
- Scientific Field : Organic Chemistry and Microbiology .
- Application Summary : Compounds similar to “tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate”, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), are used as building blocks or intermediates in the synthesis of several novel organic compounds .
- Methods of Application : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Piperazine derivatives, such as “tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate”, can be used as intermediates in the synthesis of various bioactive molecules and drug substances .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. Generally, these compounds can be incorporated into larger molecules through various chemical reactions, including condensation, substitution, and addition reactions .
- Results or Outcomes : The resulting drugs can have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Crystallography Studies
- Scientific Field : Crystallography .
- Application Summary : Compounds like “tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate” can be used in crystallography studies to understand their molecular structure and intermolecular interactions .
- Methods of Application : The compounds are crystallized and then analyzed using X-ray diffraction analysis .
- Results or Outcomes : The crystal structure of these compounds can provide valuable insights into their physical and chemical properties, as well as their potential interactions with other molecules .
Synthesis of Bioactive Molecules
- Scientific Field : Biochemistry .
- Application Summary : Piperazine derivatives, such as “tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate”, can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
- Methods of Application : The specific methods of application would depend on the particular bioactive molecule being synthesized. Generally, these compounds can be incorporated into larger molecules through various chemical reactions .
- Results or Outcomes : The resulting bioactive molecules can have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis of Piperazine Containing Drug Substances
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Piperazine derivatives, such as “tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate”, can be used in the synthesis of piperazine containing drug substances, such as trazodone .
- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. Generally, these compounds can be incorporated into larger molecules through various chemical reactions .
- Results or Outcomes : The resulting drugs can have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
属性
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(19(21)22)5-6-14(12)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAAPQLWAKMBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624918 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
193902-86-2 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

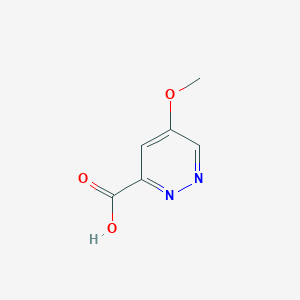
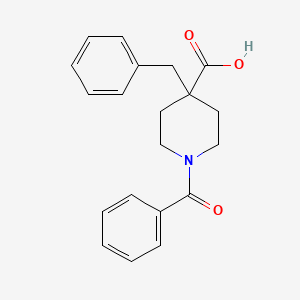
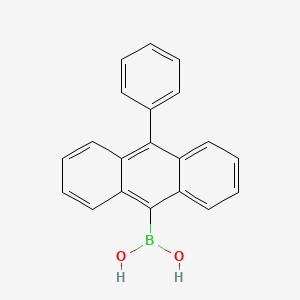
![4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1370834.png)
![3-[2-(2-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1370835.png)

